molecular formula C5H3ClFNO2S B2696569 5-Chloropyridine-2-sulfonyl fluoride CAS No. 1780694-70-3

5-Chloropyridine-2-sulfonyl fluoride

Cat. No. B2696569
CAS RN: 1780694-70-3
M. Wt: 195.59
InChI Key: TUILXSYMSYXYSW-UHFFFAOYSA-N
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Description

5-Chloropyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1780694-70-3 . It has a molecular weight of 195.6 . It is a powder in physical form .


Synthesis Analysis

The synthesis of sulfonyl fluorides, such as this compound, has been a topic of interest in recent years . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has been found to be more efficient compared to other methods via S–F bond formation .


Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C5H3ClFNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H .


Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a melting point of 77-78 degrees Celsius .

Scientific Research Applications

Synthesis and Medical Applications

5-Chloropyridine-2-sulfonyl fluoride is utilized in the synthesis of various chemical compounds with potential medical applications. For instance, it has been used in the creation of benzolamide-like derivatives that exhibit strong inhibitory effects on carbonic anhydrase isozymes I, II, and IV. These inhibitors have potential use in positron emission tomography (PET) applications due to their high affinities and selective binding properties (Supuran, Ilies, & Scozzafava, 1998).

Fluoride-Mediated Synthesis

The compound plays a role in fluoride-mediated nucleophilic substitution reactions. These reactions occur under mild conditions and are essential for producing 5-alkyl amino and ether pyrazoles, which are valuable in various chemical syntheses (Shavnya, Sakya, Minich, Rast, Demello, & Jaynes, 2005).

Electrochemical Applications

In the field of electrochemistry, this compound is involved in the electrochemical synthesis of sulfonyl fluorides. This process is environmentally friendly and has a broad substrate scope, making it valuable for various industrial applications (Laudadio, Bartolomeu, Verwijlen, Cao, de Oliveira, & Noël, 2019).

Radiopharmaceutical Development

The compound has been explored as a potential means for labeling biomarkers in PET chemistry. Sulfonyl fluorides can be prepared in water at room temperature, offering advantages in the development of radiopharmaceuticals (Inkster, Liu, Ait-Mohand, Schaffer, Guérin, Ruth, & Storr, 2012).

Catalysis and Reusability

It is also involved in catalytic reactions, such as enantioselective aldol reactions, where it serves as an efficient promoter. The organocatalyst can be recycled and reused multiple times without significant loss of activity or selectivity (Zu, Xie, Li, Wang, & Wang, 2008).

Environmental and Safety Applications

Moreover, this compound contributes to the environmentally safer preparation of sulfonyl fluorides and sulfonamides from heteroaryl thiols, avoiding the use of hazardous chlorine gas (Wright & Hallstrom, 2006).

Synthesis of Fluorinated Compounds

The compound plays a significant role in the synthesis of fluorinated compounds, like difluoromethylene and trifluoromethyl groups, through disfavored 5-endo-trig cyclizations in 1-trifluoromethylvinyl compounds (Ichikawa, Mori, & Iwai, 2004).

Safety and Hazards

The safety information for 5-Chloropyridine-2-sulfonyl fluoride includes several hazard statements: H302, H314, H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Future Directions

Sulfonyl fluorides, such as 5-Chloropyridine-2-sulfonyl fluoride, have found widespread applications in various fields . The direct fluorosulfonylation with fluorosulfonyl radicals is a promising method for producing sulfonyl fluorides . This method has opened new horizons for the synthesis of sulfonyl fluorides .

properties

IUPAC Name

5-chloropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUILXSYMSYXYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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